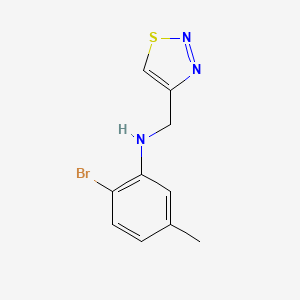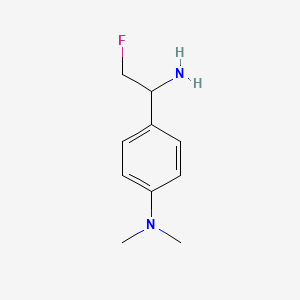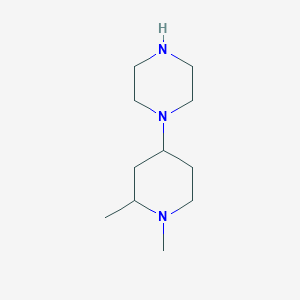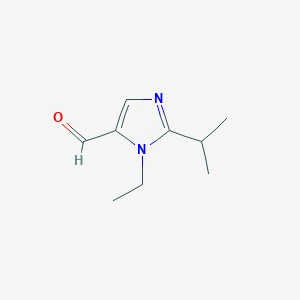
2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a thiadiazole ring attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the bromination of 5-methyl-1,3,4-thiadiazole followed by the introduction of the aniline moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Amines and other reduced derivatives.
科学的研究の応用
2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives such as:
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-bromo-1,3,4-thiadiazole
- 2-Bromo-5-ethyl-1,3,4-thiadiazole
Uniqueness
The presence of the aniline moiety in this compound distinguishes it from other similar compounds. This structural feature contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10BrN3S |
|---|---|
分子量 |
284.18 g/mol |
IUPAC名 |
2-bromo-5-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10BrN3S/c1-7-2-3-9(11)10(4-7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 |
InChIキー |
JQHUMACKAFHVDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Br)NCC2=CSN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B13253940.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253948.png)
amine](/img/structure/B13253956.png)
![2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol](/img/structure/B13253958.png)


![Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13254004.png)
![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13254022.png)

![2-Azabicyclo[2.2.2]octan-6-ylmethanol](/img/structure/B13254030.png)
![1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13254031.png)
